molecular formula C12H10N2O5 B5569239 1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No.: B5569239
M. Wt: 262.22 g/mol
InChI Key: MPPOPOLESXYPNH-UHFFFAOYSA-N
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Description

1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the nitro group and the carboxylic acid group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting nitro compound is then reduced to the corresponding amine, followed by oxidation to form the desired 4-oxo-1,4-dihydroquinoline structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

    Oxidation: The amine group formed from the reduction of the nitro group can be oxidized back to the nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Alcohols and acid catalysts (e.g., sulfuric acid).

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

    Reduction: Formation of 1-ethyl-6-amino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.

    Substitution: Formation of esters of this compound.

    Oxidation: Reformation of the nitro group from the amine.

Scientific Research Applications

1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase enzymes. These enzymes play crucial roles in DNA replication and transcription. By inhibiting these enzymes, the compound can disrupt the replication process, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Oxolinic Acid: A quinoline derivative with similar antibacterial properties.

    Nalidixic Acid: Another quinoline-based compound used as an antibacterial agent.

    Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.

Uniqueness

1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and carboxylic acid group allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

1-ethyl-6-nitro-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-13-6-9(12(16)17)11(15)8-5-7(14(18)19)3-4-10(8)13/h3-6H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOPOLESXYPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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